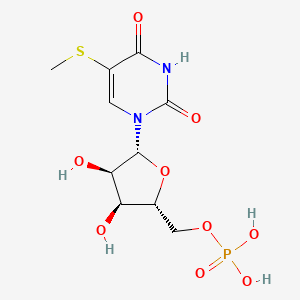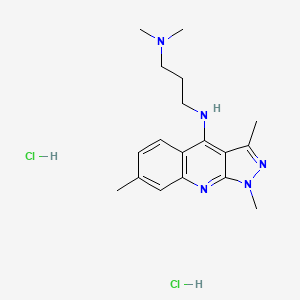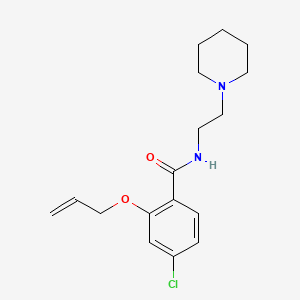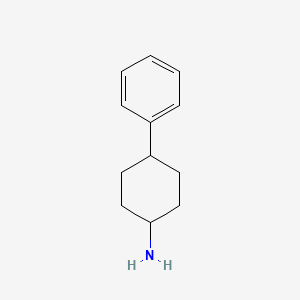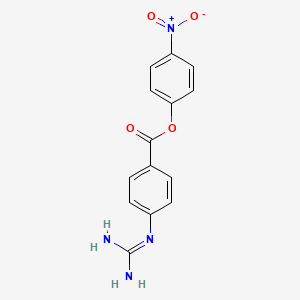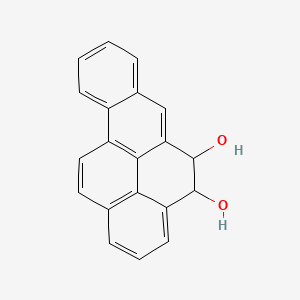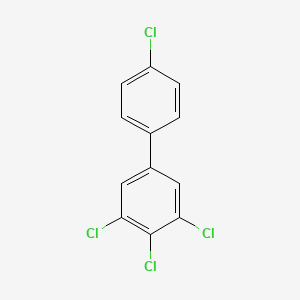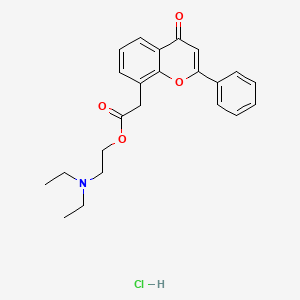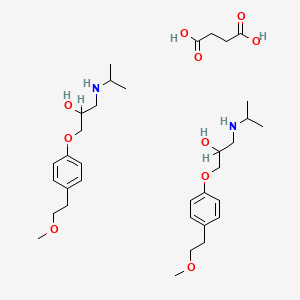
琥珀酸美托洛尔
描述
Metoprolol succinate is a beta1-selective (cardioselective) adrenoceptor blocking agent, available for oral administration as extended-release tablets . It is a beta-adrenergic blocker indicated for the treatment of hypertension, to lower blood pressure .
Molecular Structure Analysis
The molecular formula of Metoprolol succinate is C34H56N2O10 .
Chemical Reactions Analysis
Metoprolol succinate is associated with several common and specific adverse drug reactions, predominantly cardiovascular (decrease in heart rate and blood pressure leading to cardiac failure), gastrointestinal (diarrhea), and others (dyspnea, bronchospasm, fatigue, rashes, depression, decreased libido, and pruritis) .
Physical And Chemical Properties Analysis
Metoprolol succinate is an alcohol and a member of phenols . The solubility of metoprolol succinate increases with increasing temperature. At a fixed temperature, the solubility decreases in the order methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone > ethyl acetate .
科学研究应用
Combination Drug Therapy for Hypertension
Metoprolol succinate: is often used in combination drug therapy to treat hypertension. Research has shown that combining Metoprolol succinate with other active ingredients, such as Amlodipine Besylate , can offer advantages for both patients and manufacturers . This combination approach allows for the development of bi-layer tablets that provide sustained-release of Metoprolol succinate and immediate-release of Amlodipine Besylate, optimizing the treatment for hypertension .
Solubility Studies in Organic Solvents
The solubility of Metoprolol succinate in various organic solvents has been extensively studied. These studies are crucial for understanding the drug’s behavior in different environments and can inform the development of better pharmaceutical formulations. For instance, the solubility of Metoprolol succinate increases with temperature and varies depending on the solvent, which is essential information for the drug’s processing and formulation .
Floating Drug Delivery Systems
Metoprolol succinate has been used in the development of floating drug delivery systems. These systems are designed to increase the drug’s residence time in the stomach, thus enhancing its bioavailability and ensuring more consistent plasma levels. Sustained-release floating tablets of Metoprolol succinate have been formulated using excipients like HPMC E5 and Gum Karaya, which have shown promising results in prolonging the drug’s release .
Extended-Release Tablets
Extended-release (ER) formulations of Metoprolol succinate are developed to maintain therapeutic drug levels in the bloodstream over an extended period. This is particularly beneficial for conditions requiring long-term medication regimens, such as chronic heart failure or angina pectoris. ER formulations help in reducing dosing frequency and improving patient compliance .
Pharmacological Research
Metoprolol succinate is the subject of ongoing pharmacological research. Studies focus on its mechanism of action, side effects, and general properties, especially concerning its extended-release characteristics. This research is vital for understanding how the drug can be used more effectively in clinical settings .
Hydrogen Bonding and Thermodynamic Modeling
Research into the hydrogen bonding and thermodynamic properties of Metoprolol succinate contributes to a deeper understanding of its molecular interactions. Such studies can predict how the drug will dissolve in different solvents, which is crucial for the design of new pharmaceutical formulations and for improving existing ones .
安全和危害
Metoprolol succinate may cause changes in blood sugar levels. Also, this medicine may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
未来方向
If angina markedly worsens or acute coronary insufficiency develops, metoprolol succinate extended-release tablet administration should be reinstated promptly, at least temporarily, and other measures appropriate for the management of unstable angina should be taken . If treatment is to be discontinued, reduce the dosage gradually over a period of 1 to 2 weeks .
作用机制
Target of Action
Metoprolol succinate is a beta-1-selective (cardioselective) adrenoceptor blocking agent . This means it primarily targets the beta-1 adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate and contractility.
Mode of Action
Metoprolol succinate works by inhibiting the beta-1-adrenergic receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing the heart rate) and inotropic (reducing the force of heart muscle contraction) effects .
Pharmacokinetics
Metoprolol succinate is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes , with a significant first-pass effect . It has a bioavailability of 50% after a single dose, which increases to 70% upon repeated administration . The elimination half-life of metoprolol succinate is between 3 to 7 hours , and it is excreted primarily in the urine .
Result of Action
The action of metoprolol succinate results in a reduction of heart rate and blood pressure . This helps to alleviate the symptoms of conditions like hypertension, angina, and heart failure. It also reduces the risk of heart-related complications, such as myocardial infarction .
Action Environment
The action of metoprolol succinate can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
属性
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol succinate | |
CAS RN |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
